2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Overview
Description
2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, including their use as anti-inflammatory, analgesic, and antimicrobial agents
Preparation Methods
The synthesis of 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves the condensation of 2,4-dimethoxybenzoic acid with an appropriate amine derivative under specific reaction conditions. One common method involves the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and short reaction times. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient production of the compound.
Chemical Reactions Analysis
2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Due to its structural similarity to other benzamides, it is being explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be compared with other similar compounds, such as:
2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide: This compound has similar structural features but differs in its biological activity and applications.
3,4-dimethoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide: Another benzamide derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2,4-dimethoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-22-12-3-4-13(14(9-12)23-2)17(21)18-10-15-19-16(20-25-15)11-5-7-24-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUAHJHETWBAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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